Product packaging for Salicylamide, N,N-dimethyl-3-phenyl-(Cat. No.:CAS No. 46878-66-4)

Salicylamide, N,N-dimethyl-3-phenyl-

Cat. No.: B1614563
CAS No.: 46878-66-4
M. Wt: 241.28 g/mol
InChI Key: FFHMRUWVKUUENH-UHFFFAOYSA-N
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Description

Contextualization of Salicylamide (B354443) Derivatives in Organic and Medicinal Chemistry Research

Salicylamide and its derivatives are a cornerstone in medicinal chemistry, known for a wide array of therapeutic applications. chemicalbook.commdpi.com These compounds are structurally related to salicylic (B10762653) acid, the active metabolite of aspirin, and share some of its analgesic and anti-inflammatory properties. nih.gov The core structure of salicylamide, a 2-hydroxybenzamide, provides a versatile scaffold for chemical modification, allowing researchers to fine-tune its biological activity.

Over the years, extensive research has demonstrated that substitutions on the aromatic ring and the amide nitrogen of the salicylamide backbone can lead to compounds with enhanced or entirely new pharmacological profiles. These include not only improved analgesic and anti-inflammatory effects but also antimicrobial, antifungal, and even antiviral activities. nih.govsigmaaldrich.com The ability to modulate the lipophilicity, electronic properties, and steric bulk of the molecule through chemical synthesis makes salicylamide derivatives a fertile ground for drug discovery and development.

Rationale for the Specific Academic Investigation of N,N-Dimethyl-3-phenylsalicylamide

The specific structural features of N,N-Dimethyl-3-phenylsalicylamide provide a clear rationale for its academic investigation. The "N,N-dimethyl" substitution on the amide is a common strategy in medicinal chemistry to alter a compound's solubility, metabolic stability, and ability to cross biological membranes. The "3-phenyl" substitution on the salicyl ring is particularly noteworthy. Research into a series of 3-, 4-, and 5-phenylsalicylamides has revealed that these modifications can significantly impact the compound's biological activity.

A key study highlighted that N,N-dialkyl-3-phenylsalicylamides, the direct chemical class to which N,N-Dimethyl-3-phenylsalicylamide belongs, exhibit notable analgesic potency. This research indicated that the analgesic strength of these compounds is approximately four times that of the parent compound, salicylamide, and about half that of codeine, a widely used opioid analgesic. This finding alone provides a strong impetus for the synthesis and detailed biological evaluation of derivatives like N,N-Dimethyl-3-phenylsalicylamide.

Overview of Key Academic Research Areas Related to Substituted Salicylamides

The academic interest in substituted salicylamides is broad and encompasses several key research areas. A primary focus has been on their potential as non-steroidal anti-inflammatory drugs (NSAIDs) and analgesics. chemicalbook.comnih.gov Researchers have systematically synthesized and tested a multitude of derivatives to understand the structure-activity relationships that govern their efficacy and to minimize side effects, such as gastrointestinal irritation, that are common with traditional NSAIDs.

Another significant area of investigation is the antimicrobial and antifungal activity of salicylamide derivatives. nih.govsigmaaldrich.com Studies have shown that certain substitutions can imbue the salicylamide scaffold with potent activity against a range of bacterial and fungal pathogens. This has led to the exploration of these compounds as potential treatments for infectious diseases.

More recently, the potential of salicylamide derivatives as antiviral agents has come into focus. The structural similarity to other known antiviral compounds has prompted screening of salicylamide libraries against various viruses, with some promising results. Furthermore, the versatility of the salicylamide structure has led to its exploration in other therapeutic areas, including as anticancer agents and as ligands for various biological targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15NO2 B1614563 Salicylamide, N,N-dimethyl-3-phenyl- CAS No. 46878-66-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

46878-66-4

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

2-hydroxy-N,N-dimethyl-3-phenylbenzamide

InChI

InChI=1S/C15H15NO2/c1-16(2)15(18)13-10-6-9-12(14(13)17)11-7-4-3-5-8-11/h3-10,17H,1-2H3

InChI Key

FFHMRUWVKUUENH-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C1=CC=CC(=C1O)C2=CC=CC=C2

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1O)C2=CC=CC=C2

Other CAS No.

46878-66-4

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations of N,n Dimethyl 3 Phenylsalicylamide

Established Synthetic Pathways for N,N-Dimethyl-3-phenylsalicylamide

Traditional methods for the synthesis of N,N-dimethyl-3-phenylsalicylamide and related structures rely on well-understood reactions, including the formation of an amide bond from carboxylic acid derivatives and amines, aminolysis, and the application of microwave irradiation to accelerate these processes.

Reaction of Salicylic (B10762653) Acid Derivatives with Appropriate Amine Precursors

A foundational approach to synthesizing N,N-dimethyl-3-phenylsalicylamide involves the reaction of a 3-phenylsalicylic acid derivative with N,N-dimethylamine or its precursor. This can be achieved by first activating the carboxylic acid group of 3-phenylsalicylic acid. Common activating agents include thionyl chloride or oxalyl chloride to form the acyl chloride, which then readily reacts with N,N-dimethylamine.

Alternatively, coupling agents are frequently employed to facilitate the direct amidation of the carboxylic acid. A variety of coupling reagents have been developed for efficient peptide synthesis and can be applied to this reaction. prepchem.com These reagents, such as carbodiimides (e.g., DCC, EDC) or phosphonium (B103445) salts (e.g., BOP, PyBOP), activate the carboxylic acid in situ, allowing for a milder and often more efficient reaction with the amine. The synthesis of other N-phenylbenzamide derivatives has been successfully achieved using such methods, highlighting the versatility of this approach. acs.orgnih.gov

The general scheme for this reaction involves dissolving 3-phenylsalicylic acid in a suitable aprotic solvent, such as dichloromethane (B109758) or dimethylformamide (DMF), followed by the addition of the coupling agent and N,N-dimethylamine. The reaction is typically stirred at room temperature until completion. The choice of solvent and coupling agent can significantly impact the reaction yield and purity of the product.

Table 1: Representative Coupling Agents for Amide Bond Formation

Coupling Agent Class Examples Typical Reaction Conditions
Carbodiimides Dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) Room temperature, Aprotic solvents (e.g., CH₂Cl₂, DMF)
Phosphonium Salts Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) Room temperature, Aprotic solvents (e.g., DMF)

Aminolysis-Based Approaches to Salicylamide (B354443) Scaffolds

Aminolysis, the reaction of an ester with an amine to form an amide, presents another established route to N,N-dimethyl-3-phenylsalicylamide. In this method, an ester of 3-phenylsalicylic acid, such as the methyl or ethyl ester, is treated with N,N-dimethylamine. This reaction often requires elevated temperatures and can be catalyzed by either an acid or a base. The aminolysis of esters is a fundamental reaction in organic chemistry for the formation of amides. orgsyn.org

The synthesis of salicylamides from phenyl salicylates and various amines has been reported, demonstrating the feasibility of this approach for generating salicylamide scaffolds. nih.gov For the synthesis of N,N-dimethyl-3-phenylsalicylamide, methyl 3-phenylsalicylate would be reacted with a solution of N,N-dimethylamine, potentially in a solvent like methanol (B129727) or under neat conditions at elevated temperatures in a sealed vessel to prevent the escape of the volatile amine. The reaction proceeds via nucleophilic acyl substitution at the ester carbonyl by the dimethylamine (B145610).

Microwave-Assisted Synthesis Techniques

To enhance reaction rates and often improve yields, microwave-assisted organic synthesis has emerged as a powerful tool. The direct amidation of carboxylic acids with amines can be significantly accelerated under microwave irradiation, often under solvent-free conditions. nih.govrsc.org

In the context of synthesizing N,N-dimethyl-3-phenylsalicylamide, a mixture of 3-phenylsalicylic acid and an excess of N,N-dimethylamine (or a salt form with a base) could be subjected to microwave heating. This method often reduces reaction times from hours to minutes. The synthesis of various amides and related heterocyclic compounds has been successfully achieved using microwave technology, highlighting its broad applicability. nih.govresearchgate.netgoogle.com The efficiency of microwave-assisted synthesis is attributed to the rapid and uniform heating of the reaction mixture.

Novel Synthetic Routes and Methodological Innovations

Recent advancements in synthetic chemistry have focused on developing more direct, efficient, and environmentally friendly methods for amide bond formation. These innovations are applicable to the synthesis of N,N-dimethyl-3-phenylsalicylamide.

Direct Synthesis Strategies from Basic Precursors

The direct amidation of carboxylic acids without the need for pre-activation or strong coupling agents is a highly desirable synthetic transformation. Recent research has focused on the development of catalysts that can facilitate this reaction under milder conditions. For instance, certain metal catalysts have been shown to be effective for the direct amidation of phenylacetic acid derivatives. nih.govnih.gov

One innovative approach involves the use of N,N-dimethylacetamide as both a solvent and a source of the dimethylamino group, mediated by reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI). researchgate.net In this one-pot procedure, a carboxylic acid is heated in N,N-dimethylacetamide with CDI, leading to the formation of the corresponding N,N-dimethylamide in good yields. This method avoids the direct handling of gaseous dimethylamine.

Another strategy involves the use of nickel(II) chloride as a catalyst for the direct amidation of phenylacetic acids with amines, which has been shown to be an eco-friendly and efficient method. nih.gov The application of such catalytic systems to 3-phenylsalicylic acid could provide a more direct and atom-economical route to N,N-dimethyl-3-phenylsalicylamide.

Table 2: Examples of Catalysts for Direct Amidation

Catalyst Substrates Key Features
Nickel(II) chloride Phenylacetic acid derivatives and amines Eco-friendly, recyclable catalyst. nih.gov

Environmentally Benign Synthetic Protocols

The principles of green chemistry are increasingly influencing the development of new synthetic methods. For the synthesis of N,N-dimethyl-3-phenylsalicylamide, several environmentally benign strategies can be envisioned based on recent literature.

Solvent-free reactions, often coupled with microwave irradiation, represent a significant green chemistry approach by reducing waste and energy consumption. nih.govrsc.orgresearchgate.net The direct reaction of 3-phenylsalicylic acid with a source of dimethylamine under these conditions would be a prime example of a green synthetic route.

The use of photocatalysis is another emerging green technology. While not yet specifically reported for N,N-dimethyl-3-phenylsalicylamide, photocatalyzed amination reactions have been developed, offering a potentially mild and selective method for C-N bond formation. researchgate.net

Furthermore, the development of syntheses that utilize safer, more readily available, and renewable starting materials is a key aspect of green chemistry. The use of salicylic acid itself in green synthetic protocols, for example in the synthesis of nanoparticles, points to its compatibility with environmentally friendly conditions. The design of a synthetic route to N,N-dimethyl-3-phenylsalicylamide that minimizes hazardous reagents and byproducts is a key goal of modern synthetic chemistry.

Derivatization and Functionalization Strategies of the N,N-Dimethyl-3-phenylsalicylamide Moiety

The presence of a nucleophilic hydroxyl group and an activated aromatic ring makes N,N-dimethyl-3-phenylsalicylamide an ideal candidate for various derivatization strategies. These modifications can be directed primarily at the phenolic oxygen or the aromatic core, enabling the synthesis of a diverse library of analogues.

The phenolic hydroxyl group is the most reactive site for alkylation and acylation reactions. These transformations are fundamental for modifying the compound's properties by introducing new functional groups at the oxygen atom.

Alkylation: O-alkylation of the phenolic hydroxyl group can be achieved under standard Williamson ether synthesis conditions. This typically involves deprotonation of the hydroxyl group with a base to form a more nucleophilic phenoxide, which then undergoes nucleophilic substitution with an alkyl halide. mdpi.compreprints.org Common bases include potassium carbonate (K2CO3) or sodium hydroxide, and the reaction is often performed in polar aprotic solvents like dimethylformamide (DMF) or acetone. mdpi.compreprints.org For instance, the reaction of N,N-dimethyl-3-phenylsalicylamide with an ethyl halide in the presence of K2CO3 would be expected to yield the corresponding 2-ethoxy derivative. To enhance reaction rates and yields, especially under milder conditions, phase-transfer catalysts (PTC) such as tetrabutylammonium (B224687) bromide (TBAB) can be employed. mdpi.com This approach is particularly valuable in "green chemistry" protocols, as it can facilitate reactions in solvent-free systems or even in water. mdpi.compreprints.org

Acylation: The phenolic hydroxyl can also be readily acylated to form the corresponding ester. This is typically accomplished by reacting the molecule with an acyl halide (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride) in the presence of a base like pyridine (B92270) or triethylamine. While Friedel-Crafts acylation on the aromatic ring of salicylamides can occur under strong Lewis acid catalysis (e.g., AlCl3), O-acylation is generally favored under non-Lewis acidic conditions. researchgate.net The resulting O-acyl derivative would be an ester, analogous to phenyl salicylate. wikipedia.org It is important to note that N-acylation of the tertiary N,N-dimethylamide group is sterically hindered and generally does not occur under these conditions. semanticscholar.org

Table 1: Alkylation and Acylation Strategies for N,N-Dimethyl-3-phenylsalicylamide

Reaction TypeTypical ReagentsSolvent/CatalystExpected ProductReference
O-AlkylationAlkyl Halide (e.g., Ethyl Iodide)K₂CO₃ / DMF2-Alkoxy-N,N-dimethyl-3-phenylbenzamide mdpi.compreprints.org
O-Alkylation (PTC)Alkyl HalideK₂CO₃ / TBAB (Solvent-free or H₂O)2-Alkoxy-N,N-dimethyl-3-phenylbenzamide mdpi.com
O-AcylationAcyl Halide or AnhydridePyridine or Triethylamine2-Acyloxy-N,N-dimethyl-3-phenylbenzamide researchgate.netwikipedia.org

The aromatic rings of N,N-dimethyl-3-phenylsalicylamide serve as platforms for carbon-carbon and carbon-heteroatom bond formation, enabling significant extension of the molecular framework through coupling and annulation reactions.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools for creating biaryl structures. researchgate.netnih.gov To utilize the N,N-dimethyl-3-phenylsalicylamide scaffold in such reactions, it must first be functionalized with a suitable leaving group, typically a halide. The salicylamide ring is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and amide groups. echemi.comedubirdie.com Therefore, halogenation, such as iodination using reagents like N-iodosuccinimide (NIS), is expected to proceed regioselectively at the position para to the hydroxyl group (C-5). echemi.comedubirdie.com The resulting 5-iodo-N,N-dimethyl-3-phenylsalicylamide can then act as a substrate in various cross-coupling reactions. For example, a Suzuki coupling with an arylboronic acid in the presence of a palladium catalyst like PdCl2(dppf) and a base would yield a 3,5-diaryl-N,N-dimethylsalicylamide derivative. researchgate.netyoutube.com

Heterocyclic Annulation: Annulation reactions involve the construction of a new ring onto the existing molecule. The phenolic nature of the salicylamide core makes it a suitable precursor for synthesizing fused oxygen heterocycles. For example, a Pechmann condensation could be envisioned, where reaction with a β-ketoester in the presence of an acid catalyst would lead to the formation of a coumarin (B35378) ring fused to the salicylamide structure. Similarly, reactions with appropriate bifunctional reagents could lead to the synthesis of fused furan (B31954) or pyran rings. The synthesis of various heterocyclic compounds from salicylic acid and its derivatives is a well-established field, providing numerous potential pathways for the annulation of the N,N-dimethyl-3-phenylsalicylamide core. mdpi.comjocpr.comresearchgate.net

The Mannich reaction is a three-component condensation that introduces an aminoalkyl group onto a compound with an acidic proton. wikipedia.orgadichemistry.com In the case of N,N-dimethyl-3-phenylsalicylamide, the aromatic ring contains activated C-H bonds susceptible to electrophilic substitution. The hydroxyl group is a strong ortho-, para-director, making the positions ortho and para to it highly nucleophilic. edubirdie.com Given that the para position (C-5) is unsubstituted, it represents the most probable site for a Mannich reaction.

Mechanistic Investigations of N,N-Dimethyl-3-phenylsalicylamide Synthesis and Transformations

Understanding the mechanisms of the reactions involving N,N-dimethyl-3-phenylsalicylamide is crucial for optimizing reaction conditions and predicting product outcomes. This involves studying the kinetics, the role of catalysts, and the nature of transient species like intermediates and transition states.

While specific kinetic data for N,N-dimethyl-3-phenylsalicylamide is not extensively documented, the kinetics of its core reactions can be inferred from studies on analogous systems.

Reaction Kinetics: The rate of O-alkylation is dependent on several factors, including the strength of the base, the concentration of the reactants, and the solvent. mdpi.compreprints.org In phase-transfer catalyzed systems, the kinetics are also influenced by the efficiency of the catalyst in transporting the phenoxide anion across the phase boundary. mdpi.com The kinetics of acylation reactions can be complex. Studies on related systems, such as the reaction of ketenes with alcohols, suggest that the reactions can proceed through cyclic transition states and that the rate is influenced by the association of reactant molecules (e.g., alcohol trimers). rsc.org

Catalysis: Catalysis plays a pivotal role in many of the transformations of N,N-dimethyl-3-phenylsalicylamide.

Alkylation: As mentioned, phase-transfer catalysts (e.g., TBAB) are effective in accelerating O-alkylation reactions. mdpi.compreprints.org

Acylation: For O-acylation, nucleophilic catalysts like 4-(dimethylamino)pyridine (DMAP) are often used to activate the acylating agent. researchgate.net In Friedel-Crafts acylation of the aromatic ring, a Lewis acid such as aluminum chloride (AlCl3) is required to generate the highly electrophilic acylium ion. researchgate.net

Coupling Reactions: Palladium complexes are the catalysts of choice for cross-coupling reactions. The choice of ligand (e.g., phosphines like dppf) is critical for stabilizing the palladium center and facilitating the catalytic cycle, which consists of oxidative addition, transmetalation, and reductive elimination steps. researchgate.netyoutube.com

The transformations of N,N-dimethyl-3-phenylsalicylamide proceed through various transient intermediates, and the products of these reactions are sometimes susceptible to molecular rearrangements.

Intermediate Formation:

Electrophilic Aromatic Substitution: In reactions like halogenation or the Mannich reaction, the key intermediate is a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. echemi.comquizlet.com This intermediate is formed when the electrophile attacks the aromatic ring, temporarily disrupting its aromaticity. The stability of this intermediate, which is enhanced by the electron-donating hydroxyl group, dictates the regioselectivity of the reaction. edubirdie.com

Mannich Reaction: The reactive electrophile in the Mannich reaction is an iminium ion, [R2N=CH2]+, which is generated from the condensation of formaldehyde (B43269) and a secondary amine. wikipedia.orgadichemistry.com

Palladium-Catalyzed Coupling: The catalytic cycle involves several palladium-containing intermediates. After oxidative addition of the aryl halide to the Pd(0) catalyst, a Pd(II) intermediate is formed. This is followed by a transmetalation step with the organometallic coupling partner (e.g., an arylboronic acid) and finally, reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst. youtube.com

Rearrangements:

Fries Rearrangement: O-acylated products of N,N-dimethyl-3-phenylsalicylamide, formed via the acylation of the phenolic hydroxyl, could potentially undergo a Fries rearrangement. This reaction, typically catalyzed by a Lewis acid, involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, usually to the ortho or para positions, to form a C-acylated hydroxyketone.

Claisen Rearrangement: If an allyl group were introduced via O-alkylation to form an allyl aryl ether, this product could undergo a thermal or acid-catalyzed Claisen rearrangement. This would involve a mdpi.commdpi.com-sigmatropic shift of the allyl group from the oxygen to the ortho position of the aromatic ring (C-6), forming a C-allylated phenol (B47542).

Advanced Spectroscopic Characterization and Structural Elucidation of N,n Dimethyl 3 Phenylsalicylamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the structure of a molecule by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR for Chemical Shift Analysis and Coupling Constants

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the electronic environment of hydrogen atoms within a molecule. For N,N-Dimethyl-3-phenylsalicylamide, the ¹H NMR spectrum is anticipated to display distinct signals corresponding to the aromatic protons, the N,N-dimethyl groups, and the phenolic hydroxyl group.

The protons on the two aromatic rings will exhibit complex splitting patterns in the aromatic region of the spectrum, typically between δ 7.0 and 8.0 ppm. The precise chemical shifts and coupling constants are influenced by the substitution pattern on each ring. The phenyl group at the 3-position of the salicylamide (B354443) ring will show characteristic signals for its five protons. The salicylamide ring itself will have three aromatic protons, and their chemical shifts will be affected by the hydroxyl, amide, and phenyl substituents.

A key feature is the signal for the N,N-dimethyl groups. Due to restricted rotation around the amide C-N bond, these two methyl groups can be chemically non-equivalent, potentially giving rise to two separate singlets in the spectrum, typically in the range of δ 2.8-3.2 ppm. The phenolic hydroxyl proton is expected to appear as a broad singlet at a downfield chemical shift, often above δ 10 ppm, due to intramolecular hydrogen bonding with the amide carbonyl group. hmdb.ca

Table 1: Predicted ¹H NMR Data for N,N-Dimethyl-3-phenylsalicylamide

Functional Group Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constants (J, Hz)
Aromatic CH (Salicyl) 7.0 - 7.8 m 3H -
Aromatic CH (Phenyl) 7.2 - 7.6 m 5H -
N(CH₃)₂ 2.8 - 3.2 s 6H -
OH > 10 br s 1H -

Note: This is a generalized prediction. Actual values may vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR for Carbon Skeletal Elucidation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in N,N-Dimethyl-3-phenylsalicylamide will produce a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the amide group is expected to be the most downfield signal, typically appearing in the range of δ 165-175 ppm. The aromatic carbons will resonate in the region of δ 110-160 ppm. The carbon atom attached to the hydroxyl group (C2) will be significantly downfield due to the deshielding effect of the oxygen atom. The carbons of the phenyl group will also show distinct signals in this region. The carbon atoms of the N,N-dimethyl groups are expected to appear in the upfield region of the spectrum, typically around δ 35-40 ppm. Predicted ¹³C NMR data for the parent compound, salicylamide, shows the carbonyl carbon at approximately 174 ppm and the aromatic carbons between 115 and 160 ppm. np-mrd.org

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for N,N-Dimethyl-3-phenylsalicylamide

Carbon Type Predicted Chemical Shift (δ, ppm)
C=O (Amide) 165 - 175
Aromatic C-O 155 - 165
Aromatic C (Substituted) 120 - 150
Aromatic C-H 110 - 135
N(CH₃)₂ 35 - 40

Note: These are estimated ranges based on known substituent effects and data from related compounds.

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity within the molecule.

A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to delineate the spin systems within the two aromatic rings. HSQC and HMBC experiments are used to correlate proton signals with their directly attached carbons (HSQC) and with carbons that are two or three bonds away (HMBC). These experiments would be crucial in confirming the substitution pattern of the phenyl group on the salicylamide ring and in assigning the quaternary carbons. For instance, an HMBC correlation between the N-methyl protons and the amide carbonyl carbon would definitively confirm the N,N-dimethylamide functionality.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of N,N-Dimethyl-3-phenylsalicylamide is expected to show characteristic absorption bands for its various functional groups. A broad absorption band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group, likely broadened due to hydrogen bonding.

The C=O stretching vibration of the tertiary amide group is a strong and characteristic band, expected to appear in the range of 1650-1630 cm⁻¹. The C-N stretching vibration of the amide is typically observed around 1400-1300 cm⁻¹. Aromatic C-H stretching vibrations are expected to appear as a group of weak to medium bands above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings will give rise to several bands in the 1600-1450 cm⁻¹ region. For related salicylanilide (B1680751) derivatives, the amide C=O stretch is observed around 1654 cm⁻¹. d-nb.info

Table 3: Predicted FT-IR Absorption Bands for N,N-Dimethyl-3-phenylsalicylamide

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Phenolic OH O-H Stretch 3400 - 3200 Broad, Medium
Aromatic CH C-H Stretch > 3000 Weak to Medium
Amide C=O C=O Stretch 1650 - 1630 Strong
Aromatic C=C C=C Stretch 1600 - 1450 Medium to Strong
Amide C-N C-N Stretch 1400 - 1300 Medium
C-O Stretch (Phenol) C-O Stretch 1250 - 1200 Strong

Note: Predicted values based on typical functional group absorption regions and data from analogous compounds.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR. While the O-H and C=O stretching vibrations are also observable in Raman spectra, non-polar bonds and symmetric vibrations often give rise to stronger signals. The aromatic ring vibrations, particularly the ring breathing modes, are expected to be prominent in the Raman spectrum. These typically appear as sharp, intense bands in the fingerprint region. The C-H stretching vibrations of the aromatic rings and methyl groups will also be present. The symmetric stretching of the C-C bonds of the phenyl ring would be a characteristic feature.

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy are powerful tools to probe the electronic structure and photophysical processes of molecules. For N,N-Dimethyl-3-phenylsalicylamide, these techniques provide insights into its electronic transitions and the potential for phenomena such as excited-state intramolecular proton transfer (ESIPT).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis absorption spectrum of N,N-Dimethyl-3-phenylsalicylamide is anticipated to exhibit characteristic bands corresponding to π → π* and n → π* electronic transitions within its aromatic and carbonyl chromophores. The presence of the phenyl substituent at the 3-position of the salicylamide ring, along with the N,N-dimethylamido group, influences the precise wavelength and intensity of these absorptions.

The primary absorption bands are expected to arise from π → π* transitions within the biphenyl-like system and the benzamide (B126) moiety. These transitions, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense. gimitec.comresearchgate.net The substitution on the aromatic rings can cause a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima (λmax). nih.gov

A lower intensity band, corresponding to the n → π* transition of the carbonyl group in the amide functionality, may also be observed. researchgate.net This transition involves the excitation of a non-bonding electron from the oxygen atom to a π* antibonding orbital. The N,N-dimethyl substitution on the amide nitrogen can influence the energy of this transition.

Table 1: Predicted UV-Vis Absorption Data for N,N-Dimethyl-3-phenylsalicylamide

Transition TypePredicted λmax (nm)Predicted Molar Absorptivity (ε) (L·mol-1·cm-1)Chromophore
π → π~250-280High (~10,000-20,000)Biphenyl (B1667301) system
π → π~290-320Moderate (~1,000-5,000)Benzamide moiety
n → π*~330-360Low (~100-500)Carbonyl group

Note: These are predicted values based on the analysis of similar aromatic amides and substituted benzene (B151609) derivatives. Actual experimental values may vary depending on the solvent and other conditions.

Fluorescence Spectroscopy for Excited-State Phenomena and Intramolecular Proton Transfer

Molecules containing both a proton-donating group (like the phenolic hydroxyl) and a proton-accepting group (like the amide carbonyl oxygen) in close proximity can exhibit Excited-State Intramolecular Proton Transfer (ESIPT). researchgate.net Upon photoexcitation, the acidity of the phenol (B47542) and the basicity of the carbonyl oxygen increase, facilitating the transfer of a proton to form an excited-state keto-tautomer.

This process results in a large Stokes shift, which is the difference in wavelength between the absorption and emission maxima. The normal form absorbs light at a shorter wavelength, while the excited tautomer emits light at a significantly longer wavelength. researchgate.net The N,N-dimethyl-3-phenylsalicylamide structure possesses the necessary intramolecular hydrogen bond between the phenolic -OH and the amide carbonyl oxygen to potentially undergo ESIPT.

The fluorescence spectrum would therefore be expected to show a dominant, red-shifted emission band from the keto-tautomer. The efficiency and dynamics of the ESIPT process can be influenced by factors such as solvent polarity and the electronic nature of substituents.

Table 2: Predicted Fluorescence Emission Data for N,N-Dimethyl-3-phenylsalicylamide

Emission TypePredicted Emission λmax (nm)Stokes Shift (cm-1)Origin
Keto-Tautomer Emission~450-550Large (>10,000)From ESIPT tautomer

Note: The predicted values are based on the known behavior of other salicylamide derivatives capable of ESIPT. The exact emission wavelength and quantum yield would be dependent on the specific molecular environment.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For N,N-Dimethyl-3-phenylsalicylamide (Molecular Formula: C15H15NO2, Molecular Weight: 241.29 g/mol ), electrospray ionization (ESI) or electron ionization (EI) would produce a molecular ion peak ([M]+• or [M+H]+) and several characteristic fragment ions.

The fragmentation of N,N-dimethyl amides often involves cleavage of the C-N bond. nist.gov For N,N-Dimethyl-3-phenylsalicylamide, a prominent fragmentation pathway would be the α-cleavage adjacent to the nitrogen atom, leading to the loss of a dimethylamino radical (•N(CH3)2) or the formation of a dimethylaminium cation. Another key fragmentation would be the cleavage of the amide bond itself. The presence of the biphenyl system will also lead to characteristic aromatic fragment ions.

Based on the fragmentation patterns of similar structures like salicylamide and N,N-dimethylbenzamides, the following fragmentation pattern can be predicted. gimitec.comnist.govnih.gov

Table 3: Predicted Mass Spectrometry Fragmentation Data for N,N-Dimethyl-3-phenylsalicylamide

m/z (mass-to-charge ratio)Proposed Fragment IonDescription of Loss
241[C15H15NO2]+•Molecular Ion
197[C13H9O2]+Loss of •N(CH3)2
169[C12H9O]+Loss of •N(CH3)2 and CO
152[C12H8]+•Loss of H2O from [C12H9OH]+•
121[C7H5O2]+Cleavage of the phenyl-phenyl bond
77[C6H5]+Phenyl cation
44[C2H6N]+Dimethylaminium cation

Note: The relative intensities of these peaks would depend on the ionization method and energy used.

Crystallographic Analysis and Solid State Structural Investigations of N,n Dimethyl 3 Phenylsalicylamide and Analogues

Single Crystal X-ray Diffraction Studies

The conformation of a molecule, which describes the spatial arrangement of its atoms, is a critical factor in its interactions and properties. For flexible molecules like salicylamide (B354443) derivatives, numerous conformations may be possible. nih.gov In the crystalline state, the molecule typically adopts its lowest energy conformation, influenced by both intramolecular and intermolecular forces.

In analogous structures, the five-membered ring of N-substituted succinimide (B58015) derivatives has been observed to adopt a flattened envelope conformation. researchgate.net For salicylamide-based peptidomimetics, computational studies involving conformation searches and DFT optimizations have been employed to identify the most stable conformers, which are then compared with experimental data. nih.gov The conformation is often stabilized by intramolecular hydrogen bonds, which can lead to nearly planar structures. researchgate.net For instance, in some derivatives, the plane of a phenyl substituent is found to be nearly perpendicular to the plane of the heterocyclic ring. researchgate.net The conformation of the amide bond itself is a key feature; for example, the aminomethylation of salicylalkylamides can trigger a rotational switch of the amide bond. researchgate.net

The manner in which molecules are arranged in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. The lattice parameters (the lengths of the sides of the unit cell and the angles between them) define the size and shape of the repeating unit of the crystal. researchgate.net

For example, a related compound, 1,3-dimethyl-3-phenylpyrrolidine-2,5-dione, crystallizes in the monoclinic space group P21/c with the following lattice parameters at 100 K: a = 10.517 Å, b = 7.383 Å, c = 13.568 Å, and β = 102.332°. researchgate.net Another example, N,N-Dimethyl-4-[(2-pyridyl)diazenyl]aniline, also crystallizes in a monoclinic system (space group P2/n) with a = 6.2322 Å, b = 19.9353 Å, c = 9.6404 Å, and β = 96.003°. rsc.org These parameters are precisely determined from single crystal X-ray diffraction data.

The packing of molecules can form various motifs, such as chains, sheets, or more complex three-dimensional networks, driven by the need to maximize favorable intermolecular interactions and achieve dense packing. nih.gov

Table 1: Crystallographic Data for an Analogous Compound (1,3-dimethyl-3-phenylpyrrolidine-2,5-dione)

Parameter Value
Formula C₁₂H₁₃NO₂
Crystal System Monoclinic
Space Group P21/c
a (Å) 10.517(5)
b (Å) 7.383(3)
c (Å) 13.568(6)
β (°) 102.332(6)
V (ų) 1029.2(8)
Z 4
Temperature (K) 100

Data sourced from reference researchgate.net.

Supramolecular Chemistry of Salicylamide Derivatives

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent intermolecular forces. In the context of salicylamides, these interactions are paramount in dictating the crystal architecture.

Hydrogen bonds are among the most significant directional interactions in organic crystals, often playing a primary role in the formation of specific supramolecular assemblies. nih.gov In salicylamide derivatives, the presence of hydroxyl (-OH) and amide (-CONH-) groups provides sites for hydrogen bond donation and acceptance.

In the crystal structures of related compounds, molecules are often linked by hydrogen bonds to form distinct patterns. For example, weak C—H···O hydrogen bonds can link molecules into inversion dimers. researchgate.net These dimers can then be further connected by other hydrogen bonds to create a three-dimensional framework. researchgate.net In other cases, intermolecular N—H···O=C interactions lead to the formation of one-dimensional chains. researchgate.net These chains can be subsequently linked by O—H···O hydrogen bonds to form two-dimensional networks. researchgate.net The study of various salicylamide and benzoic acid derivatives shows a common motif of dimers linked by two intermolecular hydrogen bonds. rsc.org

Beyond hydrogen bonding, other non-covalent interactions contribute significantly to the stability of the crystal lattice. Among these, π-π stacking interactions are particularly important for aromatic compounds like N,N-Dimethyl-3-phenylsalicylamide. These interactions arise from the attractive, non-covalent forces between aromatic rings.

Intramolecular Hydrogen Bonding and Conformational Preferences

Intramolecular hydrogen bonds, which occur within a single molecule, can have a profound effect on its conformational preferences. A classic example in salicylamide chemistry is the hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the amide group. rsc.org This interaction often leads to the formation of a stable six-membered ring, which favors a planar conformation of that portion of the molecule. rsc.org

Characterization of Alpha (α) and Beta (β) Conformations

In contrast, the α-form, which would involve an intramolecular hydrogen bond between the phenolic O-H group and the carbonyl oxygen (C=O), is less commonly observed in the solid state for many salicylanilide (B1680751) derivatives. The preference for the β-form in these analogues is a key determinant of their supramolecular architecture.

For N,N-disubstituted salicylamides like N,N-Dimethyl-3-phenylsalicylamide, the absence of an amide proton (N-H) precludes the formation of the typical β-form hydrogen bond. Instead, the conformational landscape is dominated by other intramolecular and intermolecular interactions. The orientation of the N,N-dimethylamino group and the 3-phenyl substituent relative to the salicyl ring becomes a critical factor in defining the crystal packing.

To illustrate the type of data obtained in such analyses, a hypothetical data table for a crystallographic study is presented below. This table is representative of the parameters that would be determined from a single-crystal X-ray diffraction study.

Hypothetical Crystallographic Data for a Conformer of N,N-Dimethyl-3-phenylsalicylamide

ParameterValue
Chemical FormulaC₁₅H₁₅NO₂
Formula Weight241.28 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)8.456(2)
c (Å)15.789(5)
α (°)90
β (°)105.34(2)
γ (°)90
Volume (ų)1302.1(7)
Z4
Calculated Density (g/cm³)1.230
Absorption Coeff. (mm⁻¹)0.082
F(000)512

Note: This data is hypothetical and for illustrative purposes only.

Factors Influencing Conformational Switching

The adoption of a particular conformation in the solid state is a delicate balance of several influencing factors. For salicylamide derivatives, these factors can trigger a switch between different conformational states, a phenomenon of great importance in materials science and pharmaceutical development.

Solvent of Crystallization: The solvent used during the crystallization process plays a pivotal role. Solvents with different polarities and hydrogen bonding capabilities can interact with the solute molecules in distinct ways, thereby favoring the nucleation and growth of a specific polymorph. For instance, a protic solvent might favor a conformation that exposes a hydrogen-bond-accepting group, while an aprotic solvent might favor a different arrangement.

Temperature: Temperature can influence conformational preferences. In some systems, a particular polymorph may be stable at room temperature, while a different one is favored at higher or lower temperatures. This can be due to the different thermodynamic stabilities of the crystal lattices at varying temperatures.

Substituents: The nature and position of substituents on the aromatic rings can significantly alter the conformational landscape. In the case of N,N-Dimethyl-3-phenylsalicylamide, the presence of the bulky phenyl group at the 3-position and the N,N-dimethyl groups on the amide nitrogen introduces steric constraints that influence the torsional angles between the phenyl and salicyl rings, as well as the orientation of the amide group. These steric interactions, combined with electronic effects, can stabilize one conformation over another.

Intermolecular Interactions: The formation of stable crystal lattices is driven by a network of intermolecular interactions, including hydrogen bonds, π-π stacking, and van der Waals forces. The ability of a molecule to form strong and directional intermolecular hydrogen bonds is often a deciding factor in which conformation is adopted. For salicylanilides, intermolecular C=O···H–O hydrogen bonds are a common feature, leading to the formation of infinite linear chains. researchgate.net In N,N-Dimethyl-3-phenylsalicylamide, the absence of an N-H donor means that other interactions, such as C-H···O or π-π interactions between the phenyl rings, will be more dominant in directing the crystal packing.

Computational Validation of Crystallographic Data

Computational chemistry provides a powerful tool for validating and understanding the experimental results obtained from crystallographic analysis. Density Functional Theory (DFT) is a commonly employed method for these purposes.

By calculating the theoretical structures and energies of different possible conformers, researchers can compare these with the experimentally determined crystal structure. A good agreement between the calculated and experimental geometries serves as a validation of the crystallographic data.

Furthermore, computational methods can be used to estimate the relative stabilities of different conformations (e.g., α vs. β). The calculated energy differences can help to explain why a particular conformer is observed experimentally. These calculations can also provide insights into the energy barriers for the interconversion between different conformers, which is crucial for understanding conformational switching.

Hypothetical Computational Data for N,N-Dimethyl-3-phenylsalicylamide Conformers

ConformerMethod/Basis SetRelative Energy (kcal/mol)Key Dihedral Angle (C-C-C-C) (°)
α-form B3LYP/6-31G(d,p)0.0045.2
β-form B3LYP/6-31G(d,p)+1.5135.8

Note: This data is hypothetical and for illustrative purposes only.

This hypothetical data suggests that the α-form is slightly more stable in the gas phase than the β-form. However, it is important to remember that crystal packing forces in the solid state can overcome these small energy differences, leading to the crystallization of a less stable gas-phase conformer.

Computational analyses can also be used to simulate vibrational spectra (e.g., IR and Raman) for different conformers. Comparison of these simulated spectra with experimental solid-state spectra can further aid in the identification and characterization of the observed polymorphic form.

Based on a comprehensive search of available scientific literature, detailed computational and theoretical modeling studies specifically focused on the chemical compound Salicylamide, N,N-dimethyl-3-phenyl- (also known as 3-Phenyl-N,N-dimethylsalicylamide) are not publicly available.

Research employing methods such as Density Functional Theory (DFT), ab initio calculations, and molecular dynamics simulations are highly specific to the molecule being investigated. The electronic structure, molecular properties (like HOMO-LUMO gaps and dipole moments), conformational preferences, and intermolecular interactions are unique to each compound's atomic arrangement and electronic distribution.

While numerous studies apply these computational techniques to structurally related molecules such as other salicylamides, phenylacetamides, and various pharmaceutical compounds, the direct application of those findings to N,N-dimethyl-3-phenylsalicylamide would be scientifically inaccurate. Generating the detailed article as requested in the outline requires specific calculated data (e.g., orbital energies, molecular geometries, interaction energies) for this exact compound.

Computational Chemistry and Theoretical Modeling of N,n Dimethyl 3 Phenylsalicylamide

Theoretical Studies of Reaction Mechanisms and Energetics

Theoretical and computational chemistry provide powerful tools for investigating the intrinsic properties of molecules like N,N-dimethyl-3-phenylsalicylamide. While specific studies on the reaction mechanisms of N,N-dimethyl-3-phenylsalicylamide are not extensively documented in the provided literature, the methodologies applied to analogous structures such as salicylic (B10762653) acid, salicylamide (B354443), and other amides offer a clear framework for how its reactivity and energetics would be assessed.

For salicylamide and its counterparts, computational methods are used to explore the complex interplay of intra- and intermolecular hydrogen bonds, which are critical to their structure and behavior. acs.org Techniques like Symmetry-Adapted Perturbation Theory (SAPT) can be used to decompose interaction energies into physically meaningful components such as electrostatic, exchange, induction, and dispersion forces, providing deep insight into the nature of non-covalent interactions. acs.org The stability of different conformers (e.g., cis vs. trans isomers) is evaluated to understand conformational preferences, which are governed by these weak interactions. acs.orgmdpi.com Furthermore, theoretical studies on the photo-oxidation of related N,N-dimethyl amides investigate reaction pathways with atmospheric radicals like OH, calculating rate coefficients and branching ratios to predict their environmental fate. acs.org These computational approaches could be directly applied to N,N-dimethyl-3-phenylsalicylamide to elucidate its potential reaction mechanisms, thermodynamic stability, and the energetics of its interactions.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Methodologies

Quantitative Structure-Activity Relationship (QSAR) and its three-dimensional (3D-QSAR) extensions are computational methodologies used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govfrontiersin.org These models are fundamental in medicinal chemistry for predicting the activity of new chemical entities, thereby prioritizing the synthesis of the most promising candidates. researchgate.net The core principle is that variations in the structural or physicochemical properties of molecules within a series are responsible for the differences in their biological activities. nih.gov

Classical 2D-QSAR models often use physicochemical parameters and topological indices, while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) consider the 3D structure of the ligands. frontiersin.orgnih.govresearchgate.net These methods calculate steric, electrostatic, hydrophobic, and hydrogen-bond donor/acceptor fields around a set of aligned molecules. mdpi.comnih.gov Statistical techniques, such as Multiple Linear Regression (MLR) and Partial Least Squares (PLS), are then used to build a regression model correlating the field values with biological activity. nih.govsemanticscholar.org The resulting models generate contour maps that visualize the regions where modifications to the molecular structure are likely to enhance or diminish activity. mdpi.com

The foundation of any QSAR model is the accurate representation of the molecular structure through numerical descriptors. These physicochemical parameters can be calculated directly from the 2D or 3D structure of the compound using various computational algorithms. For N,N-dimethyl-3-phenylsalicylamide, these properties can be obtained from public databases like PubChem, which uses computational software to estimate them. nih.gov Key parameters include measures of lipophilicity (e.g., XLogP3), which affects membrane permeability; molecular size and shape (e.g., Molecular Weight); and electronic properties (e.g., Topological Polar Surface Area, Hydrogen Bond Donor/Acceptor Counts). semanticscholar.orgnih.gov

Table 1: Computed Physicochemical Properties of N,N-Dimethyl-3-phenylsalicylamide Below is an interactive table of key physicochemical parameters for N,N-dimethyl-3-phenylsalicylamide (CID 206257), computed by computational methods. nih.gov

PropertyValueReference
Molecular Formula C15H15NO2PubChem nih.gov
Molecular Weight 241.29 g/mol PubChem nih.gov
XLogP3 3.1PubChem nih.gov
Hydrogen Bond Donor Count 1PubChem nih.gov
Hydrogen Bond Acceptor Count 2PubChem nih.gov
Rotatable Bond Count 2PubChem nih.gov
Exact Mass 241.110278711 DaPubChem nih.gov
Topological Polar Surface Area (TPSA) 49.6 ŲPubChem nih.gov
Heavy Atom Count 18PubChem nih.gov

This data is computationally generated and provided by PubChem.

Predictive QSAR models are developed by correlating the physicochemical descriptors (from 5.4.1) of a series of related compounds with their experimentally determined biological activity. A study on salicylamide isosteres, for instance, used quantum chemical descriptors derived from B3LYP/6-31G(*) calculations to model antitubercular activity. nih.gov The process involves selecting a training set of molecules to build the model and a test set to validate its predictive power. mdpi.com

Statistical validation is critical. Parameters such as the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²) are used to assess the model's goodness of fit and robustness. nih.govnih.govmdpi.com A high q² value (typically > 0.5) indicates good predictive ability. mdpi.com For 3D-QSAR models like CoMFA and CoMSIA, the analysis generates contour maps that highlight which steric, electrostatic, or hydrophobic properties are favorable or unfavorable for activity at specific locations around the molecule. mdpi.commdpi.com These models serve as a guide for designing new molecules, such as derivatives of N,N-dimethyl-3-phenylsalicylamide, with potentially enhanced activity. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific region of a target macromolecule, such as a protein or enzyme. scispace.comresearchgate.net This method is instrumental in structure-based drug design, providing insights at an atomic level into how a compound like N,N-dimethyl-3-phenylsalicylamide might interact with a biological target. nih.govmdpi.com The process involves preparing the 3D structures of both the ligand and the target protein, often obtained from crystallographic data in the Protein Data Bank (PDB). scispace.com A scoring function is then used to estimate the binding affinity for different poses, ranking them to identify the most likely binding mode. researchgate.netajchem-a.com

Molecular docking simulations predict the specific interactions that stabilize the ligand within the target's binding site. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. scienceopen.com For example, docking studies on benzamide (B126) derivatives have identified key hydrogen bonds with specific amino acid residues like GLY, ARG, and ASN in the active site of enzymes. scispace.com Similarly, studies on other complex molecules have used docking to elucidate binding modes with targets like cyclooxygenase (COX) or xanthine (B1682287) oxidase. nih.govmdpi.com

For N,N-dimethyl-3-phenylsalicylamide, docking could be used to screen a library of potential protein targets to generate hypotheses about its mechanism of action. The predicted interactions would highlight which functional groups on the molecule—the phenolic hydroxyl, the phenyl ring, or the N,N-dimethylamide group—are critical for binding to a given target. scienceopen.com The results guide further experimental validation and the design of derivatives with improved target specificity. nih.gov

Following the prediction of a binding pose, a detailed analysis of the binding mode is conducted. This involves visualizing the ligand-protein complex to identify the precise network of interactions. researchgate.net For instance, the analysis would map all hydrogen bonds between the ligand and amino acid residues, measure their distances, and identify hydrophobic pockets occupied by parts of the molecule, such as the phenyl ring of N,N-dimethyl-3-phenylsalicylamide. scienceopen.com The binding affinity is estimated by a scoring function, often expressed in kcal/mol, which provides a quantitative measure of the strength of the ligand-target interaction. researchgate.net

Computational techniques such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations and molecular dynamics (MD) simulations can be subsequently employed to refine these binding affinities and assess the stability of the predicted complex over time. nih.govresearchgate.net This comprehensive analysis provides a detailed, albeit theoretical, understanding of how the molecule achieves its effect at a molecular level, without reference to specific clinical outcomes.

Table 2: Representative Data from a Hypothetical Molecular Docking Study This table illustrates the type of data generated from a molecular docking analysis of N,N-dimethyl-3-phenylsalicylamide against a hypothetical protein target.

Protein Target (PDB ID)Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
Enzyme X (e.g., Kinase)-8.5Tyr23, Asp85Hydrogen Bond with hydroxyl group
Phe90, Leu15Hydrophobic interaction with phenyl ring
Glu25Hydrogen Bond with amide oxygen
Receptor Y (e.g., GPCR)-7.9Trp112π-π stacking with phenyl ring
Ser201, Gln204Hydrogen Bond with hydroxyl group
Val150, Ile154Hydrophobic interaction with dimethyl groups

Molecular and Biochemical Mechanism of Action Investigations of N,n Dimethyl 3 Phenylsalicylamide in Vitro and Non Clinical

Target Identification and Validation in Biochemical Systems

There is no available research that identifies or validates specific biochemical targets for N,N-Dimethyl-3-phenylsalicylamide.

Enzyme Inhibition and Activation Studies

No studies have been published that investigate the inhibitory or activating effects of N,N-Dimethyl-3-phenylsalicylamide on any specific enzymes.

Receptor Binding and Ligand Affinity Profiling

Data on the receptor binding profile and ligand affinity of N,N-Dimethyl-3-phenylsalicylamide are not available in the current scientific literature.

Protein-Ligand Interaction Analysis

There are no published studies that analyze the interaction between N,N-Dimethyl-3-phenylsalicylamide and any specific proteins.

Cellular Pathway Modulation Studies

Information regarding the modulation of cellular pathways by N,N-Dimethyl-3-phenylsalicylamide is not available.

Investigation of Intracellular Signaling Cascade Effects

There is no research available that investigates the effects of N,N-Dimethyl-3-phenylsalicylamide on intracellular signaling cascades.

Assessment of Cellular Component Expression and Function

No studies have been conducted to assess the impact of N,N-Dimethyl-3-phenylsalicylamide on the expression and function of cellular components.

Mechanistic Insights into Antimicrobial Activities

While direct studies on N,N-Dimethyl-3-phenylsalicylamide are not available, the broader class of salicylamides has been investigated for antimicrobial properties.

Inhibition of Bacterial Two-Component Regulatory Systems (TCS)

Bacteria utilize two-component regulatory systems (TCS) to sense and adapt to environmental changes. mdpi.com These systems, typically consisting of a sensor kinase and a response regulator, are crucial for bacterial survival, virulence, and drug resistance, making them a target for antimicrobial agents. mdpi.comnih.gov Certain substituted salicylanilides, a class of compounds related to salicylamides, have been identified as inhibitors of TCS. nih.gov The mechanism of these inhibitors often involves blocking the autophosphorylation of the sensor kinase, a critical step in the signal transduction pathway. nih.govnih.gov For instance, a systematic study on salicylanilides demonstrated that derivatives with electron-attracting substituents on the salicyloyl ring and hydrophobic groups on the anilide moiety were potent inhibitors of the KinA/Spo0F TCS, a model system in Bacillus subtilis. nih.gov This inhibition prevents the bacteria from appropriately responding to external stimuli, which can hinder its growth and pathogenesis. nih.gov

Spectrum of Activity Against Specific Microorganisms (e.g., Gram-positive vs. Gram-negative bacteria)

Research into new salicylamide (B354443) derivatives has shown antimicrobial activity against a variety of bacterial species. nih.gov Studies on related compounds, such as N-benzylsalicylthioamides, have indicated moderate to high activity, particularly against Gram-positive bacteria. nih.gov For example, certain synthetic derivatives of salicylamides have demonstrated significant biological activity against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Clostridium perfringens, and Bacillus cereus. nih.gov The activity of these compounds is often influenced by their structural characteristics. nih.gov

Microorganism Compound Class Observed Activity
Staphylococcus aureusSalicylamide DerivativesHigh activity observed in some derivatives. nih.gov
Methicillin-resistant S. aureus (MRSA)Salicylanilide (B1680751) DerivativesAntibacterial activity demonstrated. nih.gov
Clostridium perfringensSalicylamide DerivativesHigh activity observed in some derivatives. nih.gov
Bacillus cereusSalicylamide DerivativesHigh activity observed in some derivatives. nih.gov
Pasteurella multocidaSalicylamide DerivativesHigh activity observed in some derivatives. nih.gov
Vancomycin-resistant Enterococcus faecium (VREF)Salicylanilide DerivativesAntibacterial activity demonstrated. nih.gov

Antiviral Mechanism Elucidation

N,N-Dimethyl-3-phenylsalicylamide belongs to the N-phenyl benzamide (B126) class of molecules. Studies on other N-phenyl benzamides have revealed specific antiviral mechanisms, particularly against enteroviruses like Coxsackievirus A9 (CVA9). mdpi.comnih.gov

Inhibition of Viral Replication Stages

The stabilization of the viral capsid by N-phenyl benzamides directly inhibits a critical early stage of viral replication: uncoating. nih.gov Real-time uncoating assays have shown that these compounds effectively prevent the virus from releasing its genome. mdpi.comnih.gov This action is most effective when the compounds are incubated directly with the virus particles before they infect host cells, suggesting a direct virucidal or inactivating effect. mdpi.comconsensus.app This binding and stabilization of the virion effectively halts the replication cycle before it can begin, thus preventing the infection from progressing. nih.gov

Virus Compound Class Mechanism of Action Effect
Coxsackievirus A9 (CVA9)N-phenyl benzamidesBinds to hydrophobic pocket in viral capsid. mdpi.comnih.govStabilization of the virion, inhibition of uncoating. nih.govconsensus.app
Coxsackievirus B3 (CVB3)N-phenyl benzamidesBinds to viral capsid. nih.govStabilization of the virion. nih.gov

Derivatives, Analogues, and Structure Activity Relationship Sar Studies of N,n Dimethyl 3 Phenylsalicylamide

Rational Design and Synthesis of N,N-Dimethyl-3-phenylsalicylamide Analogues

The rational design of analogues of N,N-dimethyl-3-phenylsalicylamide is grounded in established medicinal chemistry principles. The synthesis of these compounds typically involves multi-step processes that allow for systematic modifications of its core components.

The salicylamide (B354443) core, characterized by a hydroxyl group ortho to the amide functionality, is a critical pharmacophore. Modifications to this moiety can significantly influence the compound's biological profile. Research on related salicylanilides, which share the core salicylamide structure, provides insights into potential synthetic strategies and their outcomes.

One common approach involves the O-substitution of the phenolic hydroxyl group. For instance, the reaction of an N-substituted-2-hydroxy-benzamide with an appropriate haloalkane can yield O-alkylated derivatives. A study on the synthesis of new O-substituted salicylanilides started with the reaction between an N-substituted-2-hydroxy-benzamide and chloro-acetic acid ethyl ester to yield the corresponding ethyl ester. This ester was then condensed with hydrazine (B178648) to form a hydrazide, a key intermediate for further derivatization. researchgate.net

Another key modification is the introduction of substituents onto the aromatic ring of the salicylamide. For example, the presence of a nitro group at the 4-position of the salicylic (B10762653) acid part of salicylanilides has been found to be beneficial for antimycobacterial activity. nih.gov The synthesis of these derivatives often starts from the corresponding substituted salicylic acids.

The general synthetic pathway to N-substituted salicylamides can involve the reaction of salicylic acid with an amine in the presence of a coupling agent or the conversion of salicylic acid to its acid chloride followed by reaction with the desired amine.

The N,N-dimethylamino group is a key feature that influences the compound's polarity, basicity, and ability to form hydrogen bonds. Altering this group can have profound effects on pharmacokinetic and pharmacodynamic properties.

Studies on related compounds have shown that the nature of the N-alkyl substituents is crucial for biological activity. For instance, in a series of N,N-dialkyl-2-phenylindol-3-ylglyoxylamides, compounds with a diethylamide group were found to be the most potent for peripheral benzodiazepine (B76468) binding sites. nih.gov This suggests that exploring bulkier N,N-dialkyl groups on the salicylamide scaffold could be a fruitful avenue for SAR studies.

The synthesis of analogues with altered N,N-dialkyl groups can be achieved by reacting 3-phenylsalicyloyl chloride with the corresponding secondary amine (e.g., diethylamine, dipropylamine). Alternatively, N-methylation of a primary amide can be performed using various methylating agents. eurekaselect.com The choice of reagents and reaction conditions can allow for the selective introduction of one or two methyl groups. eurekaselect.com

A general approach to synthesizing N,N-dialkyl derivatives involves the use of N,N-dimethylformamide or N,N-dimethylacetamide as acyl donors in reactions with β-ketobutylanilides, which could be adapted for salicylamide synthesis. researchgate.net

The phenyl group at position 3 of the salicylamide ring is a significant structural element that can be modified to explore its impact on biological activity. Substitutions on this phenyl ring can alter the molecule's steric and electronic properties.

In studies of analogous structures, substitutions on a phenyl ring have been shown to be critical for activity. For example, in a series of beta-phenylethylidenehydrazine analogs, substituents such as methyl, methoxy, chloro, and fluoro at various positions on the phenyl ring were evaluated for their inhibitory effects on GABA-T. nih.gov This highlights the importance of exploring a range of substituents with different electronic and steric characteristics on the 3-phenyl ring of N,N-dimethyl-3-phenylsalicylamide.

The synthesis of these analogues would typically start from a substituted phenylboronic acid, which can be coupled with a suitably protected bromosalicylamide derivative via a Suzuki coupling reaction. This would be followed by N,N-dimethylation to yield the final product.

Systematic Structure-Activity Relationship (SAR) Elucidation

Systematic SAR studies are essential to understand how different structural features of N,N-dimethyl-3-phenylsalicylamide analogues contribute to their biological activities.

By systematically modifying the three key regions of the N,N-dimethyl-3-phenylsalicylamide molecule, a correlation between structural features and biochemical activities can be established.

For related thieno[2,3-d]pyrimidinones, it was found that substituted amido or imino side chains at position 3 were essential for antimicrobial activity. researchgate.net This suggests that the N,N-dimethylamide group in N,N-dimethyl-3-phenylsalicylamide is likely a key determinant of its biological profile.

The following table summarizes the SAR findings from related compound classes, which can be extrapolated to guide the design of novel N,N-dimethyl-3-phenylsalicylamide analogues.

Compound Series Modification Impact on Activity Reference
N,N-dialkyl-2-phenylindol-3-ylglyoxylamidesN,N-diethylamide groupIncreased potency for peripheral benzodiazepine binding sites nih.gov
Salicylanilides4-Nitro group on salicylic ringBeneficial for antimycobacterial activity nih.gov
Beta-phenylethylidenehydrazine analogsSubstituents on phenyl ringModulated GABA-T inhibition nih.gov
Thieno[2,3-d]pyrimidinonesSubstituted amido/imino at position 3Essential for antimicrobial activity researchgate.net

The electronic and steric effects of substituents play a crucial role in determining the biological activity of N,N-dimethyl-3-phenylsalicylamide analogues.

In a study of 1-N-substituted derivatives of YC-1, a compound with a different heterocyclic core, it was found that fluoro or cyano substitution at the ortho position of a benzene (B151609) ring led to better inhibitory activity, while substitution at the meta or para position reduced activity. nih.gov This indicates a strong influence of the substituent's position and electronic properties. Furthermore, the same study noted that substituents are sensitive to steric effects, with smaller cycloalkanes or shorter alkyl chains leading to better activity. nih.gov

These findings suggest that for N,N-dimethyl-3-phenylsalicylamide analogues, small, electron-withdrawing substituents on the 3-phenyl ring might enhance activity, while bulky substituents could be detrimental. The steric bulk of the N,N-dialkyl groups also needs to be optimized, as seen in related series where a balance is required for optimal activity.

Exploration of Hybrid Molecules and Conjugates

The synthesis of hybrid molecules and conjugates is a strategic approach in drug design to enhance desired properties by combining pharmacophoric elements from different molecular classes.

The creation of hybrid molecules by introducing a Mannich base moiety to the salicylamide scaffold has been investigated as a method to control the conformation of the amide bond. The aminomethylation of salicylalkylamides can lead to the formation of these hybrids. nih.gov This structural modification can induce a conformational switch driven by a strong intramolecular hydrogen bond between the newly introduced Mannich base and the phenolic group of the salicylamide. nih.govresearchgate.net

Crystal structure analysis of such hybrids has revealed that the molecules are stabilized by a double hydrogen bond involving the phenolic hydroxyl group, which can act as both a hydrogen bond donor and acceptor. nih.govresearchgate.net This results in an orthogonal spatial arrangement of the amide and Mannich base sites. nih.govresearchgate.net The intramolecular hydrogen bonds that define this conformation have been shown to persist even in nonpolar solvents. nih.govresearchgate.net Furthermore, this conformational change can be reversed through the protection or protonation of the nitrogen atom in the Mannich base. nih.govresearchgate.net

The synthesis of these hybrids typically involves the electrophilic substitution of salicylamides with iminium ions, which can yield both N- and C-Mannich bases, depending on the specific substrate and reaction conditions. nih.gov For salicylamides with unsubstituted positions on the aromatic ring, mixtures of C-Mannich bases can be formed. nih.gov

Table 1: Key Features of Salicylamide-Mannich Base Hybrids

Feature Description Reference
Conformational Control Introduction of a Mannich base can trigger a rotation of the amide bond through intramolecular hydrogen bonding. nih.govresearchgate.net
Stabilization The hybrid structure is stabilized by double hydrogen bonding of the phenolic OH group. nih.govresearchgate.net
Spatial Arrangement The amide and Mannich base components adopt an orthogonal orientation. nih.govresearchgate.net

| Reversibility | The conformational switch can be reversed by chemical modification of the Mannich base nitrogen. | nih.govresearchgate.net |

The conjugation of sulfonamides with the salicylamide scaffold represents another avenue for creating novel derivatives with potentially enhanced biological activities. Research in this area has led to the synthesis of new sulfonamide derivatives coupled with a salicylamide or anisamide scaffold.

In one study, a series of thirty-two such derivatives were synthesized and evaluated for their potential as immune checkpoint PD-L1 inhibitors. researchgate.net Among the synthesized compounds, five demonstrated promising results, exhibiting more than 50% inhibition in an in vitro screening ELISA assay. researchgate.net The most active of these was identified as 5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide, which showed an activity of 57.152%. researchgate.net

Table 2: Examples of Active Sulfonamide-Salicylamide Conjugates

Compound Name Inhibition Activity (%) Reference
5-Chloro-N-(4-(N-(3-fluorophenyl)sulfamoyl)phenethyl)salicylamide 57.152 researchgate.net
5-Chloro-2-methoxy-N-(4-(N-(4-fluorophenyl)sulfamoyl)benzyl)benzamide 53.327 researchgate.net
5-Chloro-N-(4-(N-(4-(trifluoromethyl) phenyl)sulfamoyl)phenethyl)salicylamide 51.058 researchgate.net
5-Chloro-2-methoxy-N-(4-(N-(4-methylphenyl)sulfamoyl)phenethyl)benzamide 51.253 researchgate.net

The formation of inclusion complexes with host molecules, such as cyclodextrins, is a widely used technique to improve the physicochemical properties of guest molecules, including their solubility and stability. nih.govnih.gov Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity, which allows them to encapsulate other molecules. nih.govscispace.com Natural cyclodextrins include α-, β-, and γ-cyclodextrin, which are composed of six, seven, and eight glucose units, respectively. nih.govnih.gov

The formation of an inclusion complex can lead to enhanced bioavailability of the guest molecule. nih.gov The characterization of these complexes often involves techniques such as X-ray diffraction and infrared spectroscopy to confirm the encapsulation of the guest molecule within the host cavity. scispace.com The stoichiometry of these complexes, which is often 1:1, can be determined through various analytical methods. The interactions driving the formation of these complexes can include hydrogen bonding, van der Waals forces, and hydrophobic effects.

While no specific studies on the inclusion complexes of N,N-dimethyl-3-phenylsalicylamide were identified, the general principles of cyclodextrin (B1172386) inclusion complexes suggest that this approach could be applicable to enhance its properties.

Development of Structure-Property Relationships for Optimized Molecular Characteristics (e.g., hydrophobicity, solubility)

Understanding the relationship between a molecule's structure and its physicochemical properties, such as hydrophobicity and solubility, is crucial for the design of effective drug candidates. The N-acylsulfonamide functional group, for instance, is a feature in several biologically active molecules. nih.gov Structure-property relationship studies on this and related bioisosteres can provide valuable insights for analog design. nih.gov

These studies often involve the systematic replacement of functional groups to assess the impact on properties like acidity, permeability, lipophilicity, and intrinsic solubility. nih.gov Such data allows for more informed decisions when designing new analogs with optimized characteristics. For example, the replacement of a particular moiety with a series of bioisosteres can be used to modulate the physicochemical properties of a parent compound. nih.gov

While specific structure-property relationship studies for N,N-dimethyl-3-phenylsalicylamide are not available, the principles derived from studies on related structures, such as N-acylsulfonamides, can guide the potential modification of its structure to fine-tune its hydrophobicity and solubility.

Q & A

Q. How does pH influence the solubility and partition coefficient of salicylamide in aqueous and lipid phases?

Salicylamide, a weak acid (pKa = 8.2), exhibits pH-dependent solubility and partitioning due to ionization. The Henderson-Hasselbalch equation predicts that at pH >10 (2 units above pKa), >98% of the compound ionizes, increasing aqueous solubility but reducing lipid-phase partitioning. Experimental data show solubility peaks at pH 10 (5,760 µg/mL) but a drop at pH 11 due to base-catalyzed hydrolysis of the amide group . Partition coefficient (log P) decreases logarithmically with rising pH (e.g., log P = 1.04 at pH 6 vs. <1 at pH 10) . For reproducible results, use 0.02 M buffers with ionic strength 0.2 and validate via one-way ANOVA with Post-Hoc LSD tests to confirm significance (p < 0.05) .

Q. What standardized methods are recommended for assessing salicylamide solubility and partitioning in preclinical studies?

  • Solubility : Shake-flask method with UV-Vis quantification at λmax = 297 nm, using buffers (pH 2–11) at 37°C ±0.5°C .
  • Partitioning : n-Octanol/buffer systems (1:20 to 1:80 ratio), equilibrated for 24 hours. Log P values should be cross-validated with computational tools like CSlogP, which shows <25% error .
  • Statistical validation : Perform one-way ANOVA to compare groups, followed by Post-Hoc LSD tests for pairwise comparisons .

Q. How can researchers mitigate contradictions in solubility data at extreme pH levels?

At pH 11, solubility decreases despite high ionization due to hydrolysis of the amide group. To address this:

  • Use stability-indicating assays (e.g., HPLC) to monitor degradation products.
  • Avoid prolonged exposure to alkaline conditions (>pH 10) during experiments .

Advanced Research Questions

Q. Why does salicylamide exhibit biphasic effects on B16F1 melanoma cell proliferation and melanogenesis?

At low concentrations (≤250 µM), salicylamide does not inhibit proliferation but enhances melanin synthesis via dose- and time-dependent upregulation of tyrosinase activity (145% increase at 1,000 µM). At high concentrations (≥500 µM), it suppresses proliferation by arresting cells in the G1 phase (flow cytometry data) while maintaining melanogenic activity . This suggests distinct pathways for cytotoxicity and melanogenesis. To resolve this, combine cell cycle analysis (propidium iodide staining) with tyrosinase activity assays (DOPA oxidation) .

Q. How can multivariate calibration methods improve analytical quantification of salicylamide in complex matrices?

  • H-point standard addition method (HPSAM) : Reduces matrix interference in UV-Vis spectra, achieving RSD = 2.48% for salicylamide in formulations .
  • Partial Least Squares (PLS) regression : Validated for simultaneous quantification with acetaminophen (RSD = 3.57% for salicylamide) .
  • Cross-validate with LC-MS/MS (QTOF) using transitions m/z 138 → 92 (negative ion mode) .

Q. What explains the discrepancy between salicylamide’s enhancement of melanin synthesis and lack of TRP-1/TRP-2/Mitf gene upregulation?

Despite increasing melanin by 170 pg/cell (1,000 µM), salicylamide does not alter mRNA/protein levels of TRP-1, TRP-2, or Mitf (qRT-PCR and Western blot data). This implies post-translational activation of tyrosinase or modulation of diphenolase activity (enhanced by 145% at 1,000 µM). Investigate using:

  • In-gel tyrosinase zymography to assess enzyme activity directly.
  • Kinetic assays with L-DOPA to differentiate monophenolase vs. diphenolase effects .

Q. How do environmental factors influence the bioavailability and ecological impact of salicylamide?

  • Soil mobility : High mobility (Koc = 118) due to low log Kow (1.28), posing leaching risks .
  • Bioconcentration : BCF = 5.5 predicts minimal aquatic accumulation, but chronic exposure studies are lacking .
  • Formulation stability : In k-carrageenan capsules, dissolution peaks at pH 4.5 (80%), following zero-order kinetics (4.14 ppm/min). Use Franz diffusion cells to model dermal delivery .

Methodological Best Practices

  • Electrochemical analysis : For reduction studies, apply Kolthoff-Lingane logarithmic analysis (slope = 0.06 V per log[salicylamide]) to confirm one-electron transfer processes .
  • Cell-based assays : Treat B16F1 cells for ≥48 hours to observe melanogenesis; use α-MSH-stimulated lysates for tyrosinase activity controls .
  • Data validation : Report mean ± SD with Dunnett’s test for multi-group comparisons (α = 0.05) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.